molecular formula C23H22N2O5S B2488557 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide CAS No. 476368-93-1

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide

Cat. No.: B2488557
CAS No.: 476368-93-1
M. Wt: 438.5
InChI Key: RHLFBJGVMSSEFD-UHFFFAOYSA-N
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Description

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with a benzo[d][1,3]dioxole group, a methyl group, a phenoxypropanamide group, and a carboxamide group.

Mechanism of Action

Target of Action

It has been synthesized and evaluated for its antitumor activities against hela, a549, and mcf-7 cell lines . These cell lines are commonly used in cancer research, suggesting that the compound may target proteins or pathways involved in cancer progression.

Mode of Action

It has been shown to have potent growth inhibition properties with ic50 values generally below 5 μm against the three human cancer cell lines . This suggests that the compound may interact with its targets to inhibit cell growth and proliferation.

Biochemical Pathways

The compound has been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in the hela cell line . This suggests that it may affect pathways involved in cell cycle regulation and apoptosis.

Result of Action

The compound has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line . This suggests that the compound’s action results in the inhibition of cell growth and induction of cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene core. One common approach is to start with thiophene-3-carboxylic acid, which undergoes a series of reactions to introduce the various substituents. The benzo[d][1,3]dioxole group can be introduced through a reaction with 1,3-dioxol-5-ylmethyl chloride, while the phenoxypropanamide group can be added through a reaction with 3-phenoxypropionic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors capable of handling high temperatures and pressures. The use of catalysts and specific solvents would be optimized to increase yield and purity. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The carboxamide group can be reduced to an amine.

  • Substitution: : The various substituents on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Thiophene-3-sulfoxide or thiophene-3-sulfone.

  • Reduction: : 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide amine.

  • Substitution: : Various derivatives depending on the substituents introduced.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It has potential as a therapeutic agent, particularly in cancer research due to its structural similarity to other bioactive compounds.

  • Industry: : It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other thiophene derivatives or compounds with benzo[d][1,3]dioxole groups. the presence of the phenoxypropanamide group and the specific arrangement of substituents make this compound distinct.

List of Similar Compounds

  • Thiophene-3-carboxylic acid derivatives

  • Benzo[d][1,3]dioxole derivatives

  • Phenoxypropanamide derivatives

Biological Activity

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its anticancer properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₂₁H₂₃N₃O₄S
  • Molecular Weight : 415.47 g/mol

The structure features a thiophene core substituted with a benzo[d][1,3]dioxole moiety and a phenoxypropanamide group, which are significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives incorporating benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundHepG22.38
This compoundHCT1161.54
This compoundMCF74.52
Doxorubicin (Standard Drug)HepG27.46
Doxorubicin (Standard Drug)HCT1168.29
Doxorubicin (Standard Drug)MCF74.56

The anticancer mechanisms have been explored through various assays:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
  • Apoptosis Induction : Annexin V-FITC assays indicated that the compound promotes apoptosis in cancer cells.
  • Cell Cycle Arrest : Analysis revealed that treatment with this compound leads to cell cycle arrest, preventing cancer cell proliferation.
  • Mitochondrial Pathway Activation : The expression levels of proteins involved in apoptosis, such as Bax and Bcl-2, were altered, indicating activation of the mitochondrial pathway.

Study on Antitumor Activity

In a recent study published in Elsevier, compounds with similar structures to this compound demonstrated significant antitumor activity across multiple cancer cell lines (HepG2, HCT116, MCF7). The study highlighted that these compounds exhibited IC50 values lower than those of established chemotherapeutic agents like doxorubicin, suggesting a promising therapeutic index for future development .

Research on Structural Variants

Another investigation focused on synthesizing various derivatives of benzo[d][1,3]dioxole and assessing their biological activities against resistant strains of Staphylococcus aureus. Although primarily antimicrobial, this research underscores the versatility of the benzo[d][1,3]dioxole moiety in developing compounds with broad-spectrum activity .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanoylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-14-19(12-15-7-8-17-18(11-15)30-13-29-17)31-23(21(14)22(24)27)25-20(26)9-10-28-16-5-3-2-4-6-16/h2-8,11H,9-10,12-13H2,1H3,(H2,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLFBJGVMSSEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CCOC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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